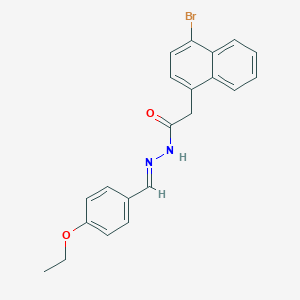![molecular formula C32H29BrN2O B400260 N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B400260.png)
N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide is a complex organic compound that features a quinoline moiety, a bromine atom, and an adamantane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The bromination of the quinoline ring is a crucial step, followed by the coupling of the brominated quinoline with a phenyl group. The final step involves the attachment of the adamantanecarboxamide moiety. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring.
Substitution: The bromine atom can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives.
科学的研究の応用
N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the adamantane structure enhances its stability and bioavailability. The bromine atom can participate in halogen bonding, further influencing its biological activity .
類似化合物との比較
Similar Compounds
N-benzylidene-N’-(6-bromo-4-phenyl-quinolin-2-yl)-hydrazine: Shares the quinoline and bromine features but differs in the hydrazine moiety.
Quinolinyl-pyrazoles: Similar quinoline structure but with pyrazole rings.
Uniqueness
N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide is unique due to its combination of a quinoline ring, bromine atom, and adamantane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C32H29BrN2O |
|---|---|
分子量 |
537.5g/mol |
IUPAC名 |
N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C32H29BrN2O/c33-25-8-11-29-28(15-25)27(23-4-2-1-3-5-23)16-30(35-29)24-6-9-26(10-7-24)34-31(36)32-17-20-12-21(18-32)14-22(13-20)19-32/h1-11,15-16,20-22H,12-14,17-19H2,(H,34,36) |
InChIキー |
KIORJODXBORGRM-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)Br)C(=C5)C7=CC=CC=C7 |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)Br)C(=C5)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B400180.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B400181.png)
![(5E)-2-anilino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B400184.png)
![4-{2-[(4-Chloro-2-methylphenoxy)acetyl]carbohydrazonoyl}-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B400187.png)
![N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide](/img/structure/B400192.png)
![N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-METHOXYBENZAMIDE](/img/structure/B400193.png)

![N'-benzylidene-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B400195.png)

![2-chloro-N-{2-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B400197.png)
![2-[(4-bromo-1-naphthyl)oxy]-N'-(3-phenyl-2-propenylidene)acetohydrazide](/img/structure/B400199.png)

